molecular formula C8H13Cl2FN4 B2738503 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1774896-23-9

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2738503
CAS No.: 1774896-23-9
M. Wt: 255.12
InChI Key: DNKWZNZOJIDZMY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperazine moiety attached at the 2-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and research chemicals due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving parallel solid-phase synthesis and photocatalytic methods to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the fluorine atom.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and cyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This fluorine substitution enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKWZNZOJIDZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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